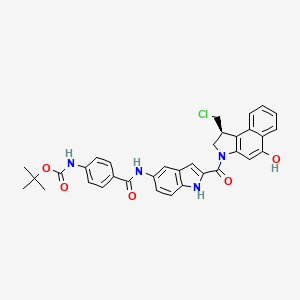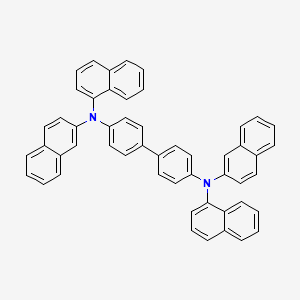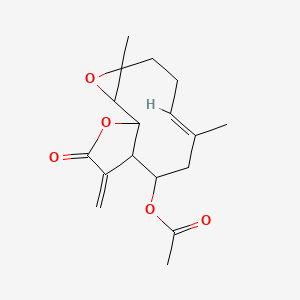
Lipiferolide
Descripción general
Descripción
Lipiferolide, also known as this compound, is a useful research compound. Its molecular formula is C17H22O5 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.14672380 g/mol and the complexity rating of the compound is 563. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 251676. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tumor Cell Growth Inhibition
Lipiferolide, isolated from Liriodendron tulipifera, has demonstrated inhibitory activity towards farnesyl protein transferase (FPTase). This compound inhibits FPTase activity in a dose-dependent manner and has shown cell growth inhibitory activity against several tumor cells. This suggests its potential application in cancer research and therapy (Moon et al., 2007).
Cytotoxic Activity
This compound, as a sesquiterpene lactone obtained from Liriodendron tulipifera, possesses cytotoxic activity against KB cells. Its structure and cytotoxic properties highlight its significance in studying cancer cell dynamics and potential therapeutic applications (Doskotch et al., 1975).
Antiplasmodial Activity
In the study of antimalarial remedies, this compound, sourced from the leaves of Liriodendron tulipifera, showed notable antiplasmodial activity. This supports the historical use of this plant as an antimalarial remedy and characterizes its relevant active constituents (Graziose et al., 2011).
Cytotoxicities Toward Human Cancer Cell Lines
This compound has demonstrated significant cytotoxicities toward human cancer cell lines, such as MCF-7 and A-549. Its IC50 values indicate its potency, making it a compound of interest in oncological research (Xiong et al., 2018).
Safety and Hazards
Mecanismo De Acción
Target of Action
Lipiferolide is a sesquiterpene lactone that can be isolated from the plant Liriodendron tulipifera . It has been shown to inhibit protein synthesis in bladder cancer cells by binding to the ribosomal protein S6 kinase (S6K) .
Mode of Action
It is known to inhibit fptase, an enzyme involved in protein prenylation, a post-translational modification important for the function of many proteins . By inhibiting this enzyme, this compound may disrupt the normal function of these proteins, leading to its observed anti-tumor activity .
Result of Action
This compound has been shown to have anti-tumor activity, likely due to its inhibition of FPTase and the subsequent disruption of protein prenylation . This can lead to the disruption of critical signaling pathways in cancer cells, potentially inhibiting their growth and proliferation .
Análisis Bioquímico
Biochemical Properties
Lipiferolide plays a crucial role in biochemical reactions, particularly in inhibiting farnesyl protein transferase (FPTase), an enzyme involved in the post-translational modification of proteins . By inhibiting FPTase, this compound disrupts the proper functioning of proteins that require farnesylation for their activity. Additionally, this compound interacts with various biomolecules, including enzymes and proteins, to exert its antiplasmodial and antitumor effects .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to inhibit the growth of tumor cells by interfering with cell signaling pathways and inducing apoptosis . In addition, this compound affects gene expression and cellular metabolism, leading to altered cellular functions. Its antiplasmodial activity is attributed to its ability to disrupt the life cycle of Plasmodium parasites, thereby preventing their proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to FPTase, inhibiting its activity and preventing the farnesylation of target proteins . This inhibition disrupts the proper functioning of proteins involved in cell signaling and growth. Furthermore, this compound induces changes in gene expression, leading to the activation of apoptotic pathways and inhibition of cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods. Long-term studies have shown that this compound maintains its inhibitory effects on FPTase and tumor cell growth, indicating its potential for sustained therapeutic applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits potent antiplasmodial and antitumor activities without significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. It is crucial to determine the optimal dosage range to maximize the therapeutic benefits of this compound while minimizing potential toxic effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its antiplasmodial and antitumor activities. It interacts with enzymes and cofactors involved in these pathways, leading to alterations in metabolic flux and metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . These interactions influence its localization and accumulation, determining its effectiveness in targeting specific cellular compartments. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications
Propiedades
IUPAC Name |
[(7E)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O5/c1-9-6-5-7-17(4)15(22-17)14-13(10(2)16(19)21-14)12(8-9)20-11(3)18/h6,12-15H,2,5,7-8H2,1,3-4H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYJJNFWFYUXSS-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2(C(O2)C3C(C(C1)OC(=O)C)C(=C)C(=O)O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\CCC2(C(O2)C3C(C(C1)OC(=O)C)C(=C)C(=O)O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41059-80-7 | |
| Record name | LIPIFEROLIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251676 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Lipiferolide and where is it found?
A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds often studied for their biological activities. It was first isolated from the leaves and root bark of the tulip tree (Liriodendron tulipifera L.). [, ] Other plant sources have also yielded this compound, including Vicoa pentanema and Liriodendron chinense. [, ]
Q2: What is the structure of this compound?
A2: this compound possesses a germacranolide skeleton, a specific type of sesquiterpene lactone structure. While its exact molecular formula and weight aren't explicitly provided in the abstracts, its structure has been elucidated using spectroscopic methods, including NMR. Researchers have extensively studied its reactivity, particularly acid-catalyzed cyclization reactions. []
Q3: What are the reported biological activities of this compound?
A3: this compound has demonstrated cytotoxic activity, meaning it can inhibit the growth and survival of cancer cells. [, ] Specifically, it has shown noteworthy cytotoxicity against human breast cancer cells (MCF-7) and lung cancer cells (A-549). [] Additionally, this compound exhibits quinone reductase (QR)-inducing activity in Hepa lclc7 cells, which is linked to its potential anticancer properties. [] Further research has identified its ability to inhibit farnesyl protein transferase, an enzyme involved in critical cellular processes often implicated in tumor development. []
Q4: How is this compound biosynthesized?
A4: Studies using carbon-13 labeled glucose revealed that this compound, like abscisic acid, is biosynthesized via the non-mevalonate pathway in the tulip tree. This pathway, also known as the methylerythritol 4-phosphate (MEP) pathway, utilizes different precursors than the mevalonate pathway more commonly found in other organisms. []
Q5: Have any derivatives of this compound been studied?
A5: Yes, researchers have synthesized derivatives of this compound, including peroxyferolide. This derivative, formed through photosensitized oxygenation of this compound, also exhibits cytotoxic activity. [] The creation and study of such derivatives provide insights into structure-activity relationships and can help identify more potent or selective compounds for further development.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



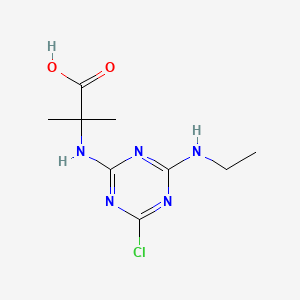

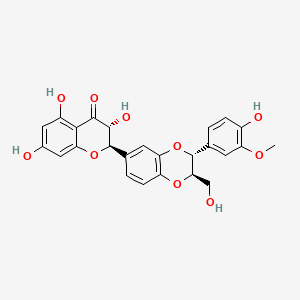


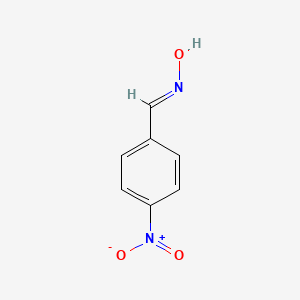
![1,1,2,3-Tetramethyl-1H-benzo[e]indolium Hexafluorophosphate](/img/structure/B3028879.png)


